molecular formula C13H18ClNO3 B593145 Pentylone hydrochloride CAS No. 17763-01-8

Pentylone hydrochloride

Cat. No.: B593145
CAS No.: 17763-01-8
M. Wt: 271.74 g/mol
InChI Key: WEFFVTZHXLDTJV-UHFFFAOYSA-N
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Description

Pentylone hydrochloride, also known as β-keto-methylbenzodioxolylpentanamine, is a synthetic cathinone developed in the 1960s. It is a stimulant that belongs to the class of substituted phenethylamines. This compound has been identified in various samples of powders sold as “NRG-1” and “NRG-3,” often in combination with other cathinone derivatives .

Mechanism of Action

Target of Action

Pentylone primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . By inhibiting the reuptake of these neurotransmitters, Pentylone increases their concentration in the synaptic cleft, enhancing neurotransmission. As a serotonin releasing agent, it stimulates the release of additional serotonin into the synaptic cleft .

Biochemical Pathways

The enhanced neurotransmission resulting from Pentylone’s action affects several biochemical pathways. The increased concentration of serotonin, norepinephrine, and dopamine can influence mood, cognition, reward, learning, and memory. The specific pathways and downstream effects are complex and depend on various factors, including the specific neural circuits involved .

Pharmacokinetics

Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed in the body following administration .

Result of Action

The increased neurotransmission resulting from Pentylone’s action can lead to a range of effects. These may include feelings of euphoria, increased sociability, and heightened sensory perception. It can also lead to adverse effects such as paranoia, agitation, and insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentylone. For example, factors such as the route of administration, the presence of other substances, and individual differences in metabolism can affect the drug’s effects .

Biochemical Analysis

Biochemical Properties

Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it increases the levels of these neurotransmitters in the synaptic cleft by inhibiting their reuptake into presynaptic neurons and promoting their release. The compound interacts with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These interactions lead to increased neurotransmitter levels, resulting in enhanced mood, alertness, and energy .

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways, particularly those involving serotonin, norepinephrine, and dopamine. The increased levels of these neurotransmitters can alter gene expression and cellular metabolism, leading to changes in cell function. For example, elevated serotonin levels can impact mood regulation, while increased dopamine levels can enhance reward and motivation pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to monoamine transporters and inhibiting their function. This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to their accumulation in the synaptic cleft. Additionally, this compound acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons. These combined actions result in increased neurotransmitter levels and enhanced synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and neurotransmitter depletion. Long-term studies have shown that high doses of this compound can lead to neurotoxicity, characterized by damage to serotonergic and dopaminergic neurons . These effects are more pronounced with repeated administration, highlighting the importance of monitoring dosage and exposure duration in experimental settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. Low to moderate doses can induce locomotor stimulation, increased alertness, and enhanced mood. Higher doses can lead to adverse effects such as hyperthermia, agitation, and neurotoxicity . Studies have shown that doses above 10 mg/kg can cause significant neurotoxic effects, including neuronal damage and behavioral abnormalities . These findings underscore the importance of careful dosage control in preclinical studies.

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative and reductive pathways. The compound undergoes demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate before being excreted in the urine . The metabolic pathways of this compound involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its psychoactive effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various receptors and transporters. The distribution of this compound is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons. Its activity is influenced by its ability to interact with monoamine transporters and promote neurotransmitter release. The compound’s localization within synaptic vesicles allows it to modulate synaptic transmission and enhance neurotransmitter levels . Additionally, post-translational modifications such as phosphorylation can affect the targeting and function of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentylone hydrochloride typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Pentylone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentylone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.

    Biology: Studies on its effects on neurotransmitter systems help in understanding the pharmacology of synthetic cathinones.

    Medicine: Research on its potential therapeutic effects and toxicity is ongoing.

    Industry: It is used in the development of new psychoactive substances and their analogs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentylone hydrochloride is unique due to its specific binding affinity for serotonin, norepinephrine, and dopamine transporters, which contributes to its potent stimulant effects. Its structural differences from other synthetic cathinones also result in varying pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFFVTZHXLDTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858010
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-01-8
Record name Pentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17763-01-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25D1I5MV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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